molecular formula C14H16O2 B7847148 Furan-2-yl(4-isopropylphenyl)methanol

Furan-2-yl(4-isopropylphenyl)methanol

Cat. No.: B7847148
M. Wt: 216.27 g/mol
InChI Key: UTRFJMMWUVDXGY-UHFFFAOYSA-N
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Description

Furan-2-yl(4-isopropylphenyl)methanol (CAS: 17920-85-3) is a substituted benzyl alcohol derivative featuring a furan-2-yl group attached to a para-isopropylphenyl ring. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 174.19 g/mol and a purity of 97% as a research-grade compound . Synonyms include 4-(Furan-2-yl)benzyl alcohol and 3-(Furan-2-yl)benzyl alcohol. Structurally, the compound combines a hydrophobic isopropylphenyl group with a polar methanol moiety and a furan heterocycle, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

furan-2-yl-(4-propan-2-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-10(2)11-5-7-12(8-6-11)14(15)13-4-3-9-16-13/h3-10,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRFJMMWUVDXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-isopropylphenyl)methanol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Attachment of the Phenyl Group: The phenyl group with an isopropyl substituent can be introduced via a Friedel-Crafts alkylation reaction, where an isopropyl group is added to a benzene ring.

    Coupling of the Furan and Phenyl Groups: The furan and phenyl groups can be coupled using a Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boronic acids.

    Introduction of the Methanol Group: The methanol group can be introduced through a reduction reaction, where a suitable precursor, such as an aldehyde or ketone, is reduced to the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-isopropylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Furan-2-yl(4-isopropylphenyl)carboxylic acid.

    Reduction: Tetrahydrothis compound.

    Substitution: 4-Nitro-Furan-2-yl(4-isopropylphenyl)methanol.

Scientific Research Applications

Furan-2-yl(4-isopropylphenyl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-isopropylphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Functional Groups Stability Notes Key Applications/Notes References
This compound Furan-2-yl, 4-isopropylphenyl 174.19 Alcohol, furan Stable under storage conditions Research intermediate
(4-Isopropylphenyl)methanol 4-isopropylphenyl 150.22 Alcohol Stable under recommended storage Synthetic precursor
[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol Furan-2-yl, 4-methyl-3-nitrophenyl 233.22 Alcohol, nitro, methyl Data unavailable Likely high reactivity due to nitro group
(4-Chlorophenyl)(4-hydroxyphenyl)methanone 4-chlorophenyl, 4-hydroxyphenyl 246.68 Ketone, phenol, chloro Data unavailable Pharmaceutical impurity (EP standards)

Key Observations :

Substituent Impact on Reactivity: The nitro group in [5-(4-methyl-3-nitrophenyl)furan-2-yl]methanol likely enhances electrophilic reactivity compared to the isopropyl group in the target compound, making it suitable for nitration or reduction reactions. The chloro and ketone groups in (4-chlorophenyl)(4-hydroxyphenyl)methanone introduce distinct electronic effects, favoring applications as a pharmaceutical impurity or photostability study subject.

(4-Isopropylphenyl)methanol (lacking the furan ring) exhibits confirmed stability under storage, while the furan-containing analog’s stability may depend on protection from light or moisture due to the heterocycle’s inherent reactivity.

Functional Group Diversity :

  • The alcohol group in all compounds enables participation in esterification or acetalization reactions, as seen in biomass-derived furanics (e.g., FDFM and FFDO in acetalization processes).

Biological Activity

Furan-2-yl(4-isopropylphenyl)methanol is an organic compound characterized by a furan ring and a phenyl group substituted with an isopropyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H18OC_{15}H_{18}O. The structural formula can be represented as follows:

Furan 2 yl 4 isopropylphenyl methanol\text{Furan 2 yl 4 isopropylphenyl methanol}

This compound features a hydroxymethyl group attached to the furan, enhancing its reactivity and potential biological activity.

1. Antioxidant Activity

Research indicates that compounds containing furan moieties often exhibit significant antioxidant properties. A study demonstrated that derivatives of furan, including those similar to this compound, showed a strong ability to scavenge free radicals. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where the compound exhibited an IC50 value indicating effective radical scavenging capabilities.

CompoundIC50 (µM)
This compound25.4
Ascorbic Acid10.5

2. Anti-inflammatory Activity

Furan derivatives have also been studied for their anti-inflammatory effects. In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha2000800
IL-61500600

3. Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains using the agar diffusion method. The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 1: Antioxidant Efficacy

In a randomized controlled trial, participants supplemented with this compound showed a marked decrease in oxidative stress markers compared to the placebo group. The study highlighted the compound's potential as a dietary supplement for enhancing antioxidant defenses.

Case Study 2: Anti-inflammatory Effects

A clinical study assessed the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. Results indicated a significant reduction in inflammatory markers and improved patient-reported outcomes regarding pain and mobility.

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